1-(2-chlorobenzyl)-3-hydroxy-3-(3-methylpiperidin-1-yl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-[(2-CHLOROPHENYL)METHYL]-3-HYDROXY-3-(3-METHYLPIPERIDIN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound, with its unique structure, has garnered interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-CHLOROPHENYL)METHYL]-3-HYDROXY-3-(3-METHYLPIPERIDIN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole core reacts with 2-chlorobenzyl chloride in the presence of a Lewis acid catalyst.
Hydroxylation and Piperidine Substitution: The hydroxyl group and the piperidine ring can be introduced through a series of nucleophilic substitution reactions, where the intermediate compounds are treated with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-[(2-CHLOROPHENYL)METHYL]-3-HYDROXY-3-(3-METHYLPIPERIDIN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[(2-CHLOROPHENYL)METHYL]-3-HYDROXY-3-(3-METHYLPIPERIDIN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets, such as enzymes and receptors, leading to modulation of various biological pathways. The compound’s unique structure allows it to bind with high affinity to these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Chlorophenyl)methyl]-3-hydroxy-3-(3-methylpiperidin-1-yl)-2,3-dihydro-1H-indole-2-one
- 1-[(2-Chlorophenyl)methyl]-3-hydroxy-3-(3-methylpiperidin-1-yl)-2,3-dihydro-1H-indole-2-one
Uniqueness
Compared to similar compounds, 1-[(2-CHLOROPHENYL)METHYL]-3-HYDROXY-3-(3-METHYLPIPERIDIN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE exhibits unique biological activities due to its specific structural features, such as the presence of the chlorophenyl group and the piperidine ring. These features contribute to its high binding affinity and selectivity for certain molecular targets, making it a valuable compound for scientific research and therapeutic applications .
Properties
Molecular Formula |
C21H23ClN2O2 |
---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-hydroxy-3-(3-methylpiperidin-1-yl)indol-2-one |
InChI |
InChI=1S/C21H23ClN2O2/c1-15-7-6-12-23(13-15)21(26)17-9-3-5-11-19(17)24(20(21)25)14-16-8-2-4-10-18(16)22/h2-5,8-11,15,26H,6-7,12-14H2,1H3 |
InChI Key |
OUNDQKWISRTBFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)O |
Origin of Product |
United States |
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